15-Methylhexadec-11-enoic acid
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Overview
Description
15-Methylhexadec-11-enoic acid is a monounsaturated fatty acid with a methyl branch at the 15th carbon and a double bond at the 11th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Methylhexadec-11-enoic acid typically involves the Wittig reaction. One reported method starts with the Wittig reaction of 4-methyl-1-pentyltriphenylphosphonium bromide and 10-bromodecanal, yielding the desired acid . Another method involves the use of (trimethylsilyl)acetylene as a key reagent, starting with commercially available 8-bromo-1-octanol and proceeding through seven steps to furnish the desired acid .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 15-Methylhexadec-11-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the double bond into an epoxide or a diol.
Reduction: The double bond can be reduced to yield a saturated fatty acid.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) for esterification or amidation.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated fatty acids.
Substitution: Esters or amides.
Scientific Research Applications
15-Methylhexadec-11-enoic acid has several applications in scientific research:
Chemistry: Used as a model compound in studies of fatty acid synthesis and metabolism.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Studied for its potential cytotoxic effects against carcinoma cell lines.
Mechanism of Action
The mechanism of action of 15-Methylhexadec-11-enoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. Its cytotoxic effects are thought to be related to its ability to disrupt membrane integrity and induce apoptosis in cancer cells .
Comparison with Similar Compounds
- (Z)-14-methyl-9-pentadecenoic acid
- (Z)-15-methyl-10-hexadecenoic acid
- (Z)-13-methyl-8-tetradecenoic acid
Comparison: 15-Methylhexadec-11-enoic acid is unique due to its specific methyl branching and double bond position. Compared to other methyl-branched monounsaturated fatty acids, it has shown distinct cytotoxic properties and potential as a biomarker .
Properties
CAS No. |
64920-30-5 |
---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
15-methylhexadec-11-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h8,10,16H,3-7,9,11-15H2,1-2H3,(H,18,19) |
InChI Key |
DUARHATZMSOGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC=CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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